N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide
Description
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with a chlorine atom at position 8 and a ketone group at position 11. The oxazepine ring is fused with two benzene rings, and a 3-methylbenzamide moiety is attached at position 2. This structure combines aromaticity, polarity, and steric bulk, making it a candidate for pharmacological studies, particularly in neuroactive or antimicrobial contexts.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-3-2-4-13(9-12)20(25)23-15-6-8-18-16(11-15)21(26)24-17-10-14(22)5-7-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYGVOBLVQJCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-methylbenzamide, are the D2 dopamine receptors and the 5-HT2 serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
The compound acts as an antagonist at the D2 dopamine and 5-HT2 serotonin receptors. This means it binds to these receptors but does not activate them, effectively blocking them and inhibiting their function. This can lead to changes in neurotransmitter levels and neural signaling.
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dibenzo[b,f][1,4]oxazepine core with a chloro substituent and a 3-methylbenzamide moiety. Its molecular formula is with a molecular weight of approximately 382.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H14ClN2O2 |
| Molecular Weight | 382.8 g/mol |
| CAS Number | 922084-11-5 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The primary mechanism of action for this compound involves selective inhibition of the Dopamine D2 receptor . This receptor is critical in various neurological processes, including mood regulation and psychotic disorders. The compound's interaction with this receptor may lead to antipsychotic effects, similar to other compounds in its class.
Antipsychotic Effects
Research indicates that compounds with similar structures exhibit significant antipsychotic properties. For instance, studies have shown that the inhibition of dopamine receptors can alleviate symptoms associated with schizophrenia and bipolar disorder.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory effects. By modulating inflammatory pathways, it could potentially reduce chronic inflammation-related conditions.
Case Studies and Research Findings
-
Dopamine Receptor Binding Studies
- A study conducted on similar dibenzo[b,f][1,4]oxazepine derivatives demonstrated high affinity for D2 receptors, suggesting that this compound may exhibit comparable binding characteristics.
-
Behavioral Studies in Animal Models
- Animal studies have shown that compounds targeting D2 receptors can significantly reduce hyperactivity and anxiety-like behaviors, indicating potential therapeutic applications in mood disorders.
-
In Vitro Studies on Inflammation
- In vitro assays revealed that the compound could inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism for its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Modifications
The dibenzo[b,f][1,4]oxazepine core distinguishes the target compound from analogs with thiazepine (sulfur instead of oxygen) or diazepine (two nitrogens) cores:
- Modifications such as ethyl or methyl substituents on the thiazepine nitrogen (e.g., ML276 vs. SBI-0797750) have shown a 25-fold increase in potency, highlighting the impact of alkylation on biological activity .
- Diazepine Derivatives : Desmethylclozapine (dibenzo[b,e][1,4]diazepine) features an additional nitrogen, increasing basicity and hydrogen-bonding capacity. This structural difference may influence receptor selectivity, as diazepines are intermediates in antipsychotic drug synthesis .
Table 1: Core Heterocycle Comparison
Substituent Effects on Activity and Physicochemical Properties
- Chlorine Position: The 8-chloro substituent in the target compound contrasts with 3-chloro or 4-chloro analogs (e.g., N-(3-chlorobenzyl)-10-methyl-11-oxo-thiazepine-8-carboxamide).
- 4-Isopropoxybenzamide () adds bulk and hydrophobicity, which may enhance membrane penetration but reduce solubility .
Table 2: Substituent Comparison
Q & A
What are the most reliable synthetic routes for N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide?
Level: Basic
Methodological Guidance:
- Key Intermediate Preparation : Start with 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one (dibenzo-oxazepinone), which can be synthesized via cyclocondensation of 2-aminophenol derivatives with chloroacetyl chloride under reflux in dichloromethane .
- Chlorination : Introduce chlorine at the 8-position using sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃ as a catalyst. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
- Acylation : React the chlorinated intermediate with 3-methylbenzoyl chloride in dry THF using triethylamine as a base. Purify via column chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane) .
Validation : Confirm product purity by HPLC (C18 column, acetonitrile/water 70:30, λ = 254 nm) and compare retention times with standards.
How can structural ambiguities in N-(8-chloro-11-oxo-dibenzo-oxazepin-2-yl)-3-methylbenzamide be resolved?
Level: Basic
Methodological Guidance:
- X-ray Crystallography : Co-crystallize the compound with a solvent (e.g., DMSO or ethanol) and collect diffraction data at 200 K. Use SHELX software for structure refinement. Pay attention to disorder in the oxazepine ring, which is common in strained heterocycles .
- Multinuclear NMR : Assign ¹³C and ¹H signals using DEPT-135 and HSQC spectra. The carbonyl group (C=O) at position 11 typically resonates at δ ~170 ppm in ¹³C NMR, while the methyl group in 3-methylbenzamide appears as a triplet at δ ~2.3 ppm (¹H) .
What experimental strategies are recommended to determine solubility and formulation stability?
Level: Basic
Methodological Guidance:
- Solubility Screening : Use the shake-flask method in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol). Measure saturation concentrations via UV-Vis spectroscopy (λ_max = 280 nm) .
- Accelerated Stability Testing : Store formulations (e.g., lyophilized powder or aqueous suspensions) at 40°C/75% RH for 4 weeks. Monitor degradation by LC-MS, focusing on hydrolysis of the amide bond or oxazepine ring opening .
How can reaction mechanisms for by-product formation during synthesis be elucidated?
Level: Advanced
Methodological Guidance:
- Isolation of By-Products : Use preparative HPLC to isolate minor components. For example, titanium tetrachloride-mediated reactions may yield N-oxide derivatives, which can be identified via HRMS and isotopic patterns .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to simulate intermediates. Compare activation energies of desired pathways vs. side reactions (e.g., over-chlorination or dimerization) .
How should contradictory spectral data (e.g., NMR vs. crystallography) be reconciled?
Level: Advanced
Methodological Guidance:
- Dynamic Effects in NMR : If X-ray data shows a planar amide group but NMR suggests rotation, conduct variable-temperature ¹H NMR (25–60°C) to observe coalescence of signals, indicating restricted rotation .
- Hirshfeld Surface Analysis : Compare crystallographic electron density maps with NMR-derived NOE correlations to identify conformational flexibility .
What experimental design optimizes reaction yields while minimizing impurities?
Level: Advanced
Methodological Guidance:
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) using a central composite design. For example, optimize chlorination by testing AlCl₃ concentrations (0.5–2.0 eq) and reaction times (2–12 hrs) .
- In Situ Monitoring : Use ReactIR to track intermediates (e.g., disappearance of starting material carbonyl stretches at ~1750 cm⁻¹) .
How can computational modeling predict biological activity or metabolic pathways?
Level: Advanced
Methodological Guidance:
- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., serotonin or dopamine receptors). Focus on the oxazepine ring’s dihedral angle, which affects ligand-receptor complementarity .
- Metabolite Prediction : Employ Schrödinger’s MetaSite to identify likely oxidation sites (e.g., methyl group hydroxylation or amide hydrolysis) .
What analytical techniques are critical for identifying low-abundance by-products?
Level: Advanced
Methodological Guidance:
- HRMS-Orbitrap : Achieve <1 ppm mass accuracy to distinguish isobaric species (e.g., Cl vs. CH₃ substitutions) .
- LC-MS/MS Fragmentation : Compare MS² spectra with synthetic standards for structural confirmation .
How can in vitro assays be designed to evaluate target engagement?
Level: Advanced
Methodological Guidance:
- TR-FRET (Time-Resolved FRET) : Label the compound with a terbium chelate and monitor binding to immobilized receptors. Use 340 nm excitation and measure emission at 490/520 nm .
- SPR (Surface Plasmon Resonance) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) in real-time .
What strategies resolve crystallographic disorder in the oxazepine ring?
Level: Advanced
Methodological Guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
